

Causes of false-positive results in the hippurate hydrolysis test.

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Compound of Interest

Compound Name: Sodium hippurate

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Technical Support Center: Hippurate Hydrolysis Test

A Guide to Troubleshooting False-Positive Results

Overview: The Hippurate Hydrolysis Test

The hippurate hydrolysis test is a critical biochemical assay for the presumptive identification of several key microorganisms, including *Gardnerella vaginalis*, *Campylobacter jejuni*, *Listeria monocytogenes*, and Group B streptococci (*Streptococcus agalactiae*).^{[1][2][3][4]} The principle is straightforward: the bacterial enzyme hippuricase hydrolyzes **sodium hippurate** into two end products: benzoic acid and glycine.^{[1][3][5]} The rapid version of this test, widely used in modern laboratories, employs a ninhydrin reagent to detect the presence of glycine, which produces a characteristic deep purple color, indicating a positive result.^{[1][2][3]}

While highly reliable when performed correctly, the test is susceptible to false-positive results that can lead to incorrect microbial identification. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the field.

Frequently Asked Questions & Troubleshooting

Q1: What is the most common cause of a false-positive hippurate test, and how can I prevent it?

A1: Interference from External Amino Acids.

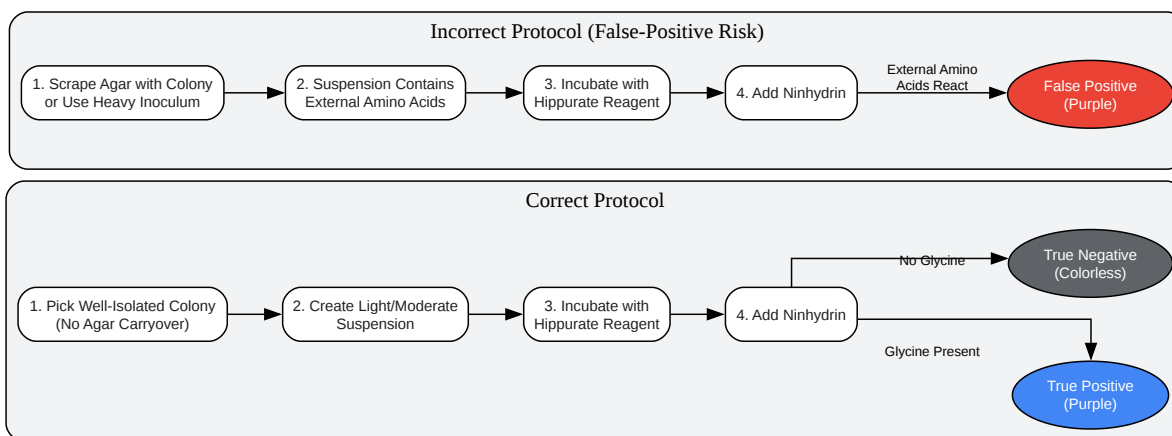
The most frequent source of error is the non-specific reaction of the ninhydrin reagent. Ninhydrin is not specific to glycine; it reacts with most free α -amino acids and ammonia to produce the same deep purple color, known as Ruhemann's purple.^{[6][7][8]} A false-positive result occurs when these interfering molecules are introduced into the test system from a source other than hippurate hydrolysis.

Causality & Field Insights:

- **Heavy Inoculum:** A very dense bacterial suspension can lead to autolysis (cell breakdown), releasing intracellular amino acids into the test solution.
- **Contaminated Inoculum:** Accidentally picking up agar from the culture plate is a major pitfall. Agar and common growth media (like those containing peptones or yeast extract) are rich in proteins and free amino acids, which will invariably react with ninhydrin.^{[3][4][9]}

Troubleshooting Protocol:

- **Inoculum Preparation:** Use a light to moderate inoculum. Create a suspension that is milky but not overly turbid (a McFarland standard of ~3 is often cited for tube tests).^[1]
- **Aseptic Colony Selection:** Carefully pick 2-3 well-isolated colonies from a fresh (18-24 hour) culture plate.^[9] Use the tip of a sterile loop or needle to avoid scraping the agar surface.
- **Implement a Negative Control:** A crucial self-validating step is to prepare a "reagent negative control." In a separate tube, create a bacterial suspension in sterile water or saline without the hippurate disk/reagent. Add ninhydrin to this tube alongside your test samples. If this control tube turns purple, it confirms the presence of interfering amino acids from your inoculum or medium, invalidating the test run.



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Workflow comparison for avoiding false positives.

Q2: Can incubation time cause a false-positive result?

A2: Yes, specifically the incubation after adding ninhydrin.

The reaction kinetics are critical. While the initial incubation of the bacteria with the hippurate substrate is typically 2 hours, the crucial period is the 15-30 minutes of incubation after the ninhydrin reagent has been added.

Causality & Field Insights:

- Over-incubation with Ninhydrin: Extending the final incubation beyond the recommended 30 minutes can lead to a slow, non-specific color development, resulting in a weak or definitive false positive.^{[1][2][3][9][10]} A faint purple or gray color that appears after 30 minutes should be considered a negative or inconclusive result.^{[4][9]}

Troubleshooting Protocol:

- **Strict Timing:** After adding the ninhydrin reagent, re-incubate at 35-37°C and observe the tubes at 10-minute intervals.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Final Read Time:** A positive result is indicated by the appearance of a deep blue/violet color within the 30-minute window.[\[1\]](#)[\[3\]](#) Any color change after this point should be disregarded.
- **Inconclusive Results:** If a faint color appears, the test should be repeated, possibly with a heavier inoculum (if the initial one was too light) to ensure enough enzyme is present for a clear positive reaction within the correct timeframe.[\[9\]](#)

Parameter	Recommended Time	Rationale
Initial Incubation (Bacteria + Hippurate)	2 hours at 35-37°C	Allows sufficient time for enzymatic hydrolysis of hippurate.
Final Incubation (After Ninhydrin Addition)	Max. 30 minutes at 35-37°C	Limits non-specific background reactions that cause false positives.

Q3: My reagents seem to be causing issues. How do I perform proper quality control?

A3: Reagent stability and rigorous QC are non-negotiable for accurate results.

Both the hippurate and ninhydrin reagents have limited shelf lives and can degrade, leading to unreliable outcomes. A robust quality control system is the only way to ensure the entire test system is functioning correctly.

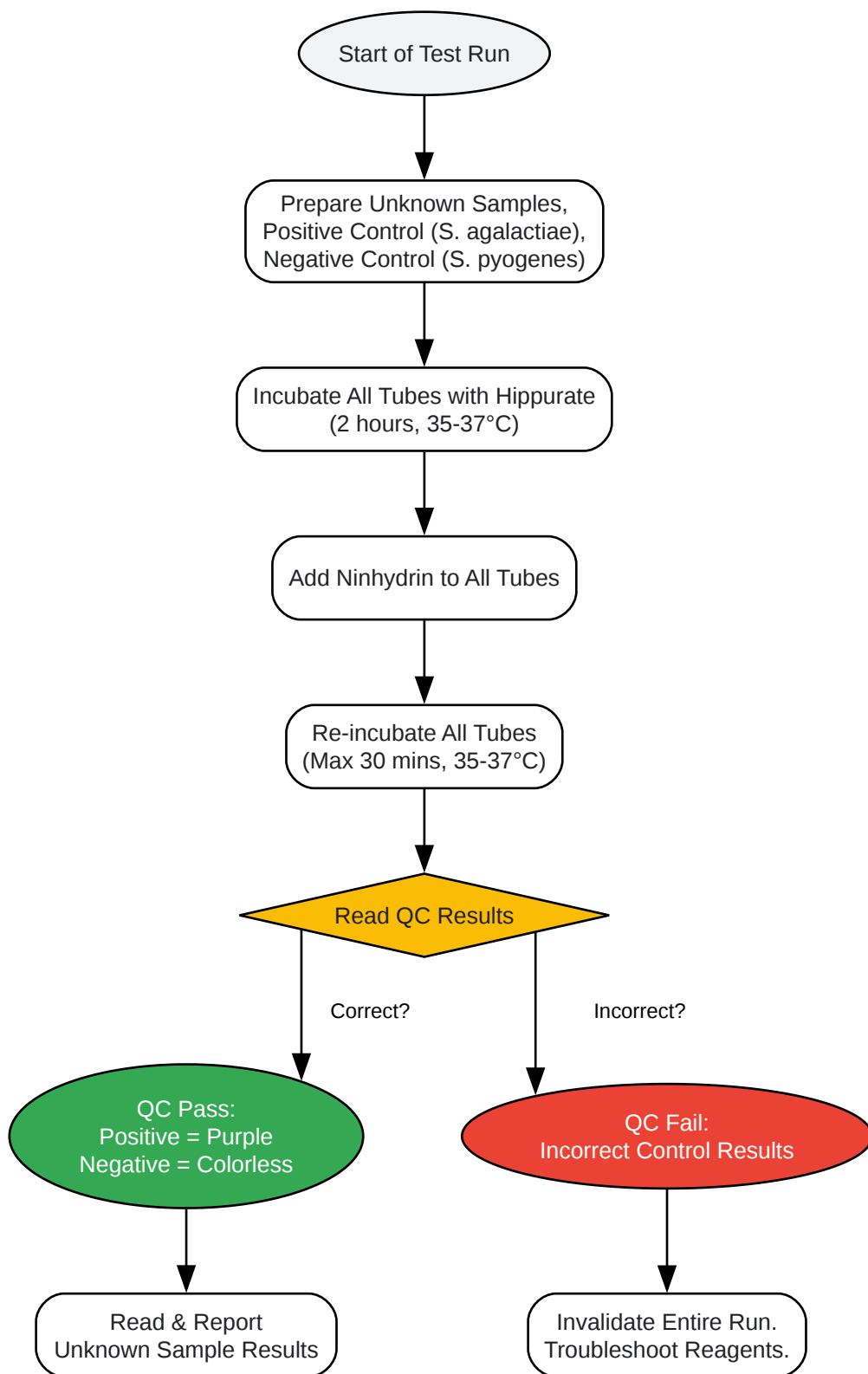
Causality & Field Insights:

- **Hippurate Reagent Degradation:** The hippurate solution can deteriorate in as little as 7 days when stored at 4°C.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Ninhydrin Reagent Degradation:** The ninhydrin solution is more stable but can degrade over several months and is sensitive to light.[\[3\]](#)[\[4\]](#)

Self-Validating Quality Control (QC) Protocol:

This protocol must be performed with each new lot of reagents and, ideally, with each batch of tests.^[2]

- Select QC Strains:
 - Positive Control: *Streptococcus agalactiae* (ATCC 12386 or equivalent)
 - Negative Control: *Streptococcus pyogenes* (ATCC 19615 or equivalent)^[2]
- Perform the Test: Run the complete hippurate hydrolysis test on both the positive and negative control strains concurrently with your unknown samples.
- Interpret QC Results:
 - The positive control tube must turn a deep purple.
 - The negative control tube must remain colorless.
- Validate the Run: If either control fails, the results for all unknown samples in that run are considered invalid. The reagents should be discarded and the test must be repeated with a fresh, validated batch of reagents.



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Mandatory Quality Control workflow for the hippurate test.

Q4: Are there alternative methods that are less prone to these false-positive errors?

A4: Yes, the classic Ferric Chloride method offers an alternative detection strategy.

While the rapid ninhydrin method is popular due to its speed, the traditional method detects the other hydrolysis product: benzoic acid.^{[1][2]} This method is not susceptible to interference from amino acids.

Principle & Procedure:

- The organism is incubated overnight in a **sodium hippurate** broth.^[2]
- The broth is centrifuged to pellet the bacteria.
- A ferric chloride reagent is added to the supernatant.^{[2][5]}
- If benzoic acid is present, a persistent brown, flocculant precipitate forms, indicating a positive result.^[11] If the precipitate dissolves upon shaking, the test is negative.^[11]

Method Comparison:

Feature	Ninhydrin Method (Rapid)	Ferric Chloride Method (Classic)
Product Detected	Glycine	Benzoic Acid
Primary Interference	Free amino acids	None common
Incubation Time	~2.5 hours	18-48 hours
Pros	Fast results	High specificity, not affected by amino acid contamination
Cons	Prone to false positives from amino acids	Much longer turnaround time, requires centrifugation

While slower, the ferric chloride method can be an excellent confirmatory test if you suspect false positives in your ninhydrin-based assays. Additionally, highly sensitive methods like gas-

liquid chromatography (GLC) exist for definitive identification but require specialized equipment. [12][13]

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References

- 1. microbenotes.com [microbenotes.com]
- 2. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations [microbiologynotes.com]
- 5. Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations - Online Biology Notes [onlinebiologynotes.com]
- 6. chem.mst.edu [chem.mst.edu]
- 7. byjus.com [byjus.com]
- 8. microbenotes.com [microbenotes.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. mediacallabnotes.com [mediacallabnotes.com]
- 11. himedialabs.com [himedialabs.com]
- 12. Comparison of four hippurate hydrolysis methods for identification of thermophilic Campylobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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